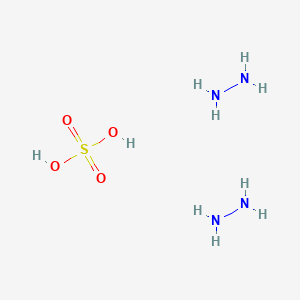
Dihydrazine sulfate
Übersicht
Beschreibung
Dihydrazine sulfate is a compound that is more soluble in water and is less corrosive than hydrazine sulfate . It requires less alkali to set the hydrazine free and is a good hydrazine source for organic reactions .
Synthesis Analysis
The synthesis of dihydrazine sulfate involves several electrochemical strategies for the oxidative homocoupling of benzophenone imine, a readily accessible ammonia surrogate . The hydrolysis of the resulting benzophenone azine affords hydrazine and benzophenone, with the latter amenable to recycling .
Molecular Structure Analysis
The molecular formula of dihydrazine sulfate is H10N4O4S . The molecular weight is 162.17 g/mol . The InChI is 1S/2H4N2.H2O4S/c21-2;1-5(2,3)4/h21-2H2;(H2,1,2,3,4) .
Physical And Chemical Properties Analysis
Dihydrazine sulfate appears as white crystalline flakes . It has an apparent density of 55 lbs/cu ft . Its melting point is about 104°, and it decomposes about 180° . It is soluble in water (25°): 202 g/100 ml H2O . It is relatively insoluble in most organic solvents .
Wissenschaftliche Forschungsanwendungen
Use in Chemical Laboratories and Industry
Specific Scientific Field
Chemical Laboratories and Industrial Processes
Summary of the Application
Dihydrazine sulfate is used in chemical laboratories and in the chemical industry, including analytical chemistry and the synthesis of organic compounds . It is usually preferred to pure hydrazine because it is not volatile and is less susceptible to atmospheric oxidation on storage .
Methods of Application or Experimental Procedures
The compound can be prepared by treating an aqueous solution of hydrazine (N2H4) with sulfuric acid (H2SO4) .
Results or Outcomes
The use of Dihydrazine sulfate in chemical laboratories and industry has proven to be effective due to its stability and less susceptibility to atmospheric oxidation .
Use as a Catalyst in Making Fibers out of Acetate
Specific Scientific Field
Summary of the Application
Dihydrazine sulfate is used as a catalyst in making fibers out of acetate .
Methods of Application or Experimental Procedures
The specific methods of application in this context are not detailed in the available resources.
Results or Outcomes
The use of Dihydrazine sulfate as a catalyst in making fibers out of acetate has been successful, but the specific outcomes or quantitative data are not provided in the available resources .
Use in Medical Field as a Fungicide and Antiseptic
Specific Scientific Field
Summary of the Application
Dihydrazine sulfate can be used as a fungicide and antiseptic .
Results or Outcomes
The use of Dihydrazine sulfate as a fungicide and antiseptic has been successful, but the specific outcomes or quantitative data are not provided in the available resources .
Use in Analysis and Synthesis of Minerals
Specific Scientific Field
Summary of the Application
Dihydrazine sulfate is used in the analysis and synthesis of minerals .
Results or Outcomes
The use of Dihydrazine sulfate in the analysis and synthesis of minerals has been successful, but the specific outcomes or quantitative data are not provided in the available resources .
Use in Testing for Arsenic in Metals
Specific Scientific Field
Summary of the Application
Dihydrazine sulfate is used for testing for arsenic in metals .
Results or Outcomes
The use of Dihydrazine sulfate for testing for arsenic in metals has been successful, but the specific outcomes or quantitative data are not provided in the available resources .
Use as an Alternative Medical Treatment for Loss of Appetite and Rapid Weight Loss Associated with Cancer
Summary of the Application
Dihydrazine sulfate has been used as an alternative medical treatment for the loss of appetite (anorexia) and rapid weight loss (cachexia), which are often associated with cancer .
Results or Outcomes
While Dihydrazine sulfate has been used for these purposes, it’s important to note that it has never been approved in the United States as safe and effective in treating any medical condition . Therefore, the specific outcomes or quantitative data are not provided in the available resources .
Use as a Safe Source of Hydrazine
Summary of the Application
Dihydrazine sulfate is used as a safe source of hydrazine .
Results or Outcomes
The use of Dihydrazine sulfate as a safe source of hydrazine has been successful, but the specific outcomes or quantitative data are not provided in the available resources .
Use in Dietary Supplements
Specific Scientific Field
Nutrition and Dietary Supplements
Summary of the Application
Although it has been marketed as a dietary supplement, hydrazine sulfate has never been approved in the United States as safe and effective in treating any medical condition .
Results or Outcomes
While Dihydrazine sulfate has been marketed as a dietary supplement, it’s important to note that it has never been approved in the United States as safe and effective in treating any medical condition .
Safety And Hazards
Eigenschaften
IUPAC Name |
hydrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLJAFVPFHRQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-93-2 (Parent), 302-01-2 (Parent) | |
| Record name | Dihydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065483 | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrazine sulfate | |
CAS RN |
13464-80-7 | |
| Record name | Dihydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrazinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRAZINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)


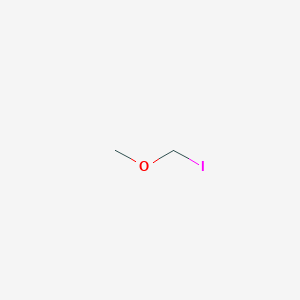
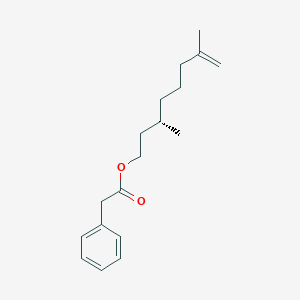
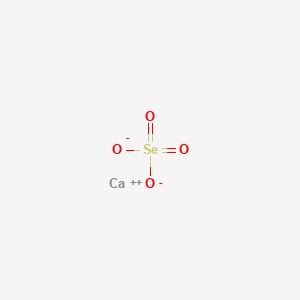
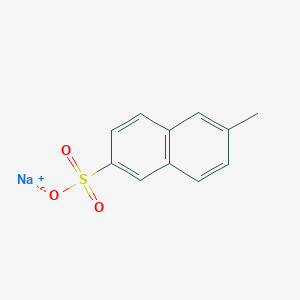
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)


